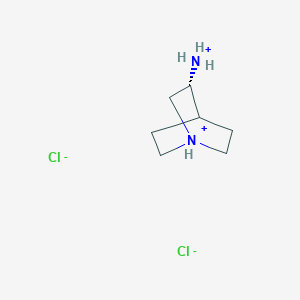

(R)-3-Aminoquinuclidine dihydrochloride

説明

(R)-3-Aminoquinuclidine dihydrochloride (CAS 123536-14-1) is a bicyclic amine compound with the molecular formula C₇H₁₄N₂·2HCl and a molecular weight of 199.12 g/mol . It is the R-enantiomer of 3-aminoquinuclidine, characterized by a rigid azabicyclo[2.2.2]octane scaffold. This compound is a white crystalline solid, typically stored under inert conditions at room temperature . Its primary applications include:

- Pharmaceutical synthesis: As a key intermediate in the preparation of nicotinic acetylcholine receptor modulators (e.g., positive allosteric modulators targeting α3β2 receptors) .

- Reductive amination reactions: Reacting with aldehydes to form secondary amines under sodium triacetoxyborohydride catalysis .

Structure

3D Structure of Parent

特性

IUPAC Name |

(3R)-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.2ClH/c8-7-5-9-3-1-6(7)2-4-9;;/h6-7H,1-5,8H2;2*1H/t7-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZHBULOYDCZET-KLXURFKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Aminoquinuclidine dihydrochloride typically involves the catalytic hydrogenation of a precursor compound. One common method includes dissolving the precursor in an alcohol solvent, adding a palladium-carbon catalyst, and using ammonium formate as a reducing agent. The mixture is heated and stirred under reflux conditions, followed by cooling and filtration to obtain the desired product .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. The precursor compound is subjected to catalytic hydrogenolysis in the presence of a hydrogenation reagent. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products. The final product is isolated by introducing hydrogen chloride gas into the solution, followed by filtration and drying .

化学反応の分析

Types of Reactions

®-3-Aminoquinuclidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: It participates in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of functionalized derivatives .

科学的研究の応用

Pharmaceutical Development

(R)-3-Aminoquinuclidine dihydrochloride is primarily utilized in the synthesis of pharmaceuticals, particularly as an intermediate for developing chiral serotonin receptor antagonists. These antagonists are crucial for treating conditions related to the 5-HT3 receptor subtype, which is involved in neurotransmission processes such as nausea and anxiety management.

Key Applications:

- Antiemetic Medications: The compound's selective inhibition of serotonin receptors positions it as a valuable candidate for antiemetic drug development.

- Anxiolytic Agents: Its ability to modulate neurotransmission makes it useful in creating medications aimed at reducing anxiety.

Research has demonstrated that this compound exhibits selective binding properties to serotonin receptors. This selectivity allows researchers to elucidate receptor mechanisms and develop new pharmacological agents. Techniques such as radiolabeled ligand binding assays and functional assays are employed to characterize these interactions.

Mechanisms of Action:

- Receptor Binding: The compound selectively binds to the 5-HT3 receptor, influencing physiological responses related to nausea and anxiety.

- Antibacterial Properties: Recent studies indicate that derivatives of this compound may possess antibacterial activity against various Gram-positive and Gram-negative bacteria, suggesting potential applications beyond neurology .

Synthesis Techniques:

- Chiral Resolution: A method involving the resolution of racemic mixtures using chiral acids has been reported, achieving high optical purity (>98%) and yield (>35%) for industrial applications .

- Functionalization Strategies: Various functionalization strategies have been explored to create derivatives with enhanced biological activity.

Comparative Analysis with Related Compounds

The structural uniqueness of this compound can be contrasted with other similar compounds. The following table summarizes key features:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 3-Aminoquinuclidine | Quinuclidine derivative | Non-chiral version; used as a general building block |

| 1-(2-Methylpyridin-4-yl)piperazine | Piperazine derivative | Targets different receptor types; broader application |

| 4-Aminoquinoline | Aminoquinoline | Antimalarial properties; different biological activity |

This comparison highlights the specific chiral configuration of this compound, which enhances its selectivity for serotonin receptors compared to non-chiral or differently substituted analogs.

Case Studies and Research Findings

Recent research has explored the potential of this compound in various therapeutic contexts:

- A study evaluated novel conjugates of triterpenic acids with 3-aminoquinuclidine moieties, revealing their potential as inhibitors of acetylcholinesterase with unique mechanisms of action .

- Another investigation focused on synthesizing quaternary ammonium compounds derived from 3-amidoquinuclidine, demonstrating broad-spectrum antibacterial activities against multiple strains, including MRSA and Listeria monocytogenes .

作用機序

The mechanism of action of ®-3-Aminoquinuclidine dihydrochloride involves its interaction with specific molecular targets. It acts as a ligand, binding to receptors or enzymes and modulating their activity. The compound can influence various biochemical pathways, leading to therapeutic effects. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting its medicinal properties .

類似化合物との比較

Comparison with Structural Analogs and Enantiomers

Enantiomeric Pair: (S)-3-Aminoquinuclidine Dihydrochloride

The S-enantiomer (CAS 119904-90-4) shares identical molecular weight and formula but differs in stereochemistry, leading to distinct pharmacological properties:

Key Insight : Enantiomeric differences critically influence biological activity. The S-form is preferred in antiemetic drug synthesis due to stereospecific receptor interactions, while the R-form is utilized in receptor modulation studies .

Non-Chiral Analog: 3-Aminoquinuclidine Dihydrochloride

The non-chiral analog (CAS 6530-09-2) lacks stereochemical specificity, making it a cheaper alternative for non-enantioselective applications:

Key Insight: The non-chiral form is less specialized but cost-effective for bulk reactions where stereochemistry is irrelevant .

Structural Analogs with Modified Scaffolds

a) (R)-1-Boc-3-Aminomethylpyrrolidine Hydrochloride (CAS 916214-31-8)

This analog replaces the quinuclidine core with a pyrrolidine ring and includes a Boc-protected amine:

| Property | (R)-1-Boc-3-Aminomethylpyrrolidine HCl | This compound |

|---|---|---|

| Molecular Weight | 236.7 g/mol | 199.12 g/mol |

| Application | Peptide synthesis | Receptor modulation |

Key Insight : The pyrrolidine scaffold offers conformational flexibility, favoring peptide bond formation .

b) 1-Azabicyclo[2.2.2]octan-4-amine Dihydrochloride (CAS 18339-49-6)

This positional isomer shifts the amine group from position 3 to 4 on the quinuclidine scaffold:

| Property | 1-Azabicyclo[2.2.2]octan-4-amine Dihydrochloride | This compound |

|---|---|---|

| CAS Number | 18339-49-6 | 123536-14-1 |

| Application | Not well-documented | Well-established in receptor studies |

Key Insight : Positional isomerism significantly alters receptor binding affinity and selectivity .

Physical and Chemical Properties Comparison

Note: Both enantiomers exhibit similar solubility profiles but may degrade under prolonged storage or oxidative conditions .

生物活性

(R)-3-Aminoquinuclidine dihydrochloride is a chiral bicyclic amine derived from quinuclidine, notable for its role as an intermediate in the synthesis of various pharmacologically active compounds. This compound has garnered attention due to its selective activity on serotonin receptors, particularly the 5-HT3 receptor, which is implicated in numerous physiological processes including nausea and anxiety.

- Chemical Formula : CHClN

- Molecular Weight : 195.12 g/mol

- Structure : The compound features an amino group at the 3-position of the quinuclidine ring, contributing to its biological activity.

Biological Activity

This compound primarily functions as a selective antagonist for the 5-HT3 serotonin receptor. This receptor is crucial in mediating neurotransmission related to anxiety and emesis (vomiting). The compound's ability to inhibit this receptor makes it a promising candidate for developing antiemetic and anxiolytic medications.

The binding affinity of this compound to the 5-HT3 receptor has been characterized using various techniques:

- Radiolabeled Ligand Binding Assays : These assays demonstrate the compound's selective binding properties.

- Functional Assays : These assays assess receptor activity and confirm the compound's antagonistic effects on serotonin signaling pathways.

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic applications:

-

Antiemetic Properties :

- A study demonstrated that this compound effectively reduces nausea in animal models by blocking 5-HT3 receptors, suggesting its utility in treating chemotherapy-induced nausea.

- Antibacterial Activity :

- Acetylcholinesterase Inhibition :

Case Study 1: Antiemetic Efficacy

In a controlled study involving rodent models, this compound was administered prior to chemotherapy. Results showed a significant reduction in vomiting episodes compared to control groups, highlighting its potential as a therapeutic agent for managing chemotherapy-induced nausea.

Case Study 2: Antibacterial Spectrum

A series of experiments tested the antibacterial efficacy of (R)-3-aminoquinuclidine derivatives against various pathogens. The results indicated that certain derivatives exhibited MIC values as low as 4 µM against L. monocytogenes, suggesting a promising avenue for antibiotic development .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Structure Type | Key Features | Biological Activity |

|---|---|---|---|

| This compound | Quinuclidine derivative | Chiral; targets 5-HT3 receptor | Selective antagonist; antiemetic properties |

| 3-Aminoquinuclidine | Non-chiral version | General building block | Limited biological activity |

| 1-(2-Methylpyridin-4-yl)piperazine | Piperazine derivative | Broader receptor targeting | Antidepressant properties |

| 4-Aminoquinoline | Aminoquinoline | Antimalarial properties | Different biological activity |

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling (R)-3-Aminoquinuclidine dihydrochloride in laboratory settings?

- Methodological Guidance :

- Always use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, due to its acute toxicity (Category 4 for oral, dermal, and inhalation exposure) .

- Work in a fume hood to minimize inhalation risks, as the compound’s toxicological profile is not fully characterized .

- Store in an inert atmosphere at room temperature to prevent degradation .

Q. How should researchers verify the chiral purity of this compound?

- Methodological Guidance :

- Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and a mobile phase of hexane:isopropanol (70:30) with 0.1% diethylamine. Compare retention times against the (S)-enantiomer standard .

- Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H-NMR in D₂O) can detect enantiomeric impurities via splitting patterns in chiral environments.

Q. What are the recommended storage conditions to maintain compound stability?

- Methodological Guidance :

- Store in airtight containers under inert gas (argon or nitrogen) to prevent hygroscopic degradation .

- Monitor for color changes (e.g., yellowing) as an indicator of decomposition; discard if significant discoloration occurs .

Advanced Research Questions

Q. How can researchers optimize synthetic routes for this compound to improve yield and enantiomeric excess?

- Methodological Guidance :

- Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during quinuclidine ring formation to enhance stereoselectivity .

- Use Schlenk line techniques for moisture-sensitive steps, given the compound’s sensitivity to hydrolysis .

- Monitor reaction progress via LC-MS to identify intermediates and optimize reaction time.

Q. What strategies are effective for resolving contradictions in toxicological data across Safety Data Sheets (SDS)?

- Methodological Guidance :

- Cross-reference SDS from multiple suppliers (e.g., TCI America vs. MedChemExpress) and prioritize data from peer-reviewed toxicology studies .

- Conduct in vitro assays (e.g., MTT assays on HEK293 cells) to assess cytotoxicity at varying concentrations (0.1–10 mM) .

- Apply the precautionary principle: Assume higher toxicity until empirical data confirm otherwise.

Q. How can the compound’s solubility be systematically characterized for pharmacological assays?

- Methodological Guidance :

- Perform phase-solubility studies in buffers (pH 4–8) and polar aprotic solvents (e.g., DMSO, DMF) using UV-Vis spectroscopy (λ = 260 nm) .

- For low solubility, employ co-solvents (e.g., 10% PEG-400 in PBS) or nanoformulation techniques (e.g., liposomal encapsulation) .

Q. What analytical techniques are suitable for detecting degradation products during long-term stability studies?

- Methodological Guidance :

Q. How can this compound be applied in studying nicotinic acetylcholine receptor (nAChR) modulation?

- Methodological Guidance :

- Use radioligand binding assays (³H-epibatidine) on α4β2 nAChR subtypes expressed in Xenopus oocytes. Compare IC₅₀ values against reference antagonists .

- Perform electrophysiology (patch-clamp) to assess functional inhibition of ion currents in neuronal cell lines .

Data Contradiction Analysis

Q. How to address discrepancies in reported acute toxicity levels?

- Methodological Guidance :

- Review GHS classifications: Some SDS (e.g., ) categorize it as Category 4, while others (e.g., ) lack validation. Validate via in vivo acute toxicity testing in rodents (OECD 423 guidelines).

- Compare LD₅₀ values with structurally similar quinuclidine derivatives (e.g., mecamylamine hydrochloride) as a benchmark .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。